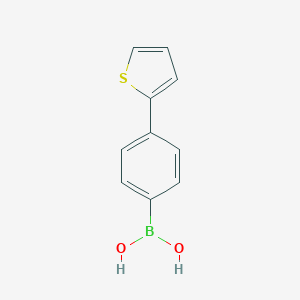

4-(2-Thienyl)phenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-thiophen-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEDGSABTJJBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CS2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469807 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362612-66-6 | |

| Record name | 4-(2-Thienyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(2-Thienyl)phenylboronic acid CAS number 362612-66-6 properties

An In-depth Technical Guide to 4-(2-Thienyl)phenylboronic acid

Introduction: A Versatile Building Block for Modern Chemistry

This compound, registered under CAS number 362612-66-6, is a bifunctional aromatic organoboron compound. It serves as a pivotal intermediate in organic synthesis, particularly valued by researchers in medicinal chemistry and materials science. Its structure, featuring a boronic acid group appended to a phenyl ring which is itself substituted with a thiophene moiety, makes it an ideal precursor for constructing complex molecular architectures. The thiophene ring is a well-established bioisostere of a phenyl ring, and its incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.[1]

This guide provides an in-depth exploration of the properties, synthesis, and core applications of this compound, with a focus on its role in the Suzuki-Miyaura cross-coupling reaction. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical protocols necessary for its effective use.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. This section details the key physical, chemical, and predicted spectroscopic properties of this compound.

Physical and Chemical Identity

The fundamental properties of the compound are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 362612-66-6 | [3] |

| Molecular Formula | C₁₀H₉BO₂S | [3] |

| Molecular Weight | 204.05 g/mol | [3] |

| IUPAC Name | (4-(Thiophen-2-yl)phenyl)boronic acid | [4] |

| Appearance | Off-white to beige solid/powder | [5] |

| Melting Point | 251-253 °C | [5] |

| Purity | Typically ≥95% - 97% | [1][3][4] |

| SMILES | OB(O)C1=CC=C(C2=CC=CS2)C=C1 | [3] |

| InChI Key | DJEDGSABTJJBGN-UHFFFAOYSA-N | [1] |

Computational Data

Computational descriptors provide insight into the molecule's behavior in various chemical environments.

| Descriptor | Value | Source(s) |

| Topological Polar Surface Area (TPSA) | 40.46 Ų | [3] |

| LogP (Octanol-Water Partition Coeff.) | 1.09 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 2 | [3] |

Predicted Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. The phenyl protons ortho and meta to the boronic acid group will appear as doublets, as will the protons ortho and meta to the thiophene substituent. The three protons on the thiophene ring will exhibit characteristic coupling patterns (doublet of doublets). The two acidic protons of the B(OH)₂ group will appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will display 10 distinct signals for the 10 carbon atoms. The carbon atom directly attached to the boron (ipso-carbon) will be broad and may be difficult to observe due to quadrupolar relaxation. The other aromatic carbons will appear in the typical downfield region (120-140 ppm).

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational modes are anticipated. A strong, broad absorption between 3200-3600 cm⁻¹ corresponds to the O-H stretching of the boronic acid group.[7] A strong band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and C=C stretching bands for both the phenyl and thienyl rings will appear in the 1400-1600 cm⁻¹ region.

-

MS (Mass Spectrometry): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z = 204. Dehydration is a common fragmentation pathway for boronic acids, leading to a peak at m/z = 186 [M-H₂O]⁺.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C(sp²)-C(sp²) bonds.[8][9][10][11] This reaction is a cornerstone of modern synthesis due to its mild conditions and high functional group tolerance.

Mechanistic Principles & Rationale (E-E-A-T)

Understanding the "why" behind the protocol is crucial for troubleshooting and optimization. The catalytic cycle involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: This is the critical step where the organic group from the boronic acid is transferred to the palladium center. For this to occur, the boronic acid must be activated by a base (e.g., K₃PO₄, K₂CO₃). The base coordinates to the empty p-orbital of the boron atom, forming a more nucleophilic "ate" complex, which readily transfers its aryl group (the 4-(2-thienyl)phenyl moiety) to the Pd(II) center. The choice of base is critical; it must be strong enough to form the boronate complex but not so strong as to cause degradation of substrates or promote side reactions.[11]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Action: Overcoming Challenges with Heteroaryl Boronic Acids Five-membered heteroaryl boronic acids, including thiophene derivatives, can be challenging substrates. They are often prone to protodeboronation (cleavage of the C-B bond by a proton source) under the basic, aqueous conditions of the reaction.[12] This decomposition pathway competes with the desired transmetalation step, reducing yields.

Mitigation Strategies:

-

Catalyst/Ligand Choice: Modern, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the rate of oxidative addition and reductive elimination, making the overall catalytic cycle faster than the rate of decomposition.

-

Anhydrous Conditions: In particularly sensitive cases, using anhydrous solvents and bases (e.g., potassium trimethylsilanolate) can prevent hydrolysis and protodeboronation.

-

Boronate Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can protect it from decomposition until it is needed in the catalytic cycle.

Detailed Experimental Protocol: A Model Coupling Reaction

This protocol describes the coupling of this compound with 4-bromoanisole. It is a robust starting point that can be adapted for other aryl halides.

Materials:

-

This compound (1.2 equiv)

-

4-Bromoanisole (1.0 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

-

SPhos (4 mol%)

-

Potassium Phosphate, tribasic (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Deionized Water

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), 4-bromoanisole (1.0 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

-

Inerting: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. This is a self-validating step; preventing oxidation of the Pd(0) species and the phosphine ligand is critical for catalytic activity.

-

Solvent Addition: Add anhydrous 1,4-dioxane and deionized water via syringe in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl halide). The solvent mixture must be thoroughly degassed beforehand by sparging with inert gas for 15-20 minutes.

-

Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-12 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.

-

Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product.

Sources

- 1. (4-(Thiophen-2-yl)phenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. 362612-66-6 this compound AKSci X0745 [aksci.com]

- 3. chemscene.com [chemscene.com]

- 4. 4-(thiophen-2-yl)phenylboronic acid 95% | CAS: 362612-66-6 | AChemBlock [achemblock.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. pinpools.com [pinpools.com]

- 7. scispace.com [scispace.com]

- 8. Study on the Effect of the Ligand Structure in Palladium Organometallic Catalysts in the Suzuki–Miyaura Cross-Coupling Reaction [mdpi.com]

- 9. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]

- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

4-(2-Thienyl)phenylboronic acid molecular weight and formula

An In-depth Technical Guide: 4-(2-Thienyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Moieties

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic assembly of molecular frameworks is paramount. Success often hinges on the use of versatile, reliable, and functional-group-tolerant building blocks. Among these, boronic acids have risen to prominence as indispensable reagents, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed C-C bond formation provides a powerful method for linking molecular fragments with surgical precision.

This guide focuses on a particularly valuable building block: This compound . This compound represents a powerful convergence of two privileged structural motifs. The phenylboronic acid portion provides the reactive handle for Suzuki-Miyaura coupling, enabling its connection to a vast array of substrates.[1] The thiophene ring, often considered a bioisostere of a phenyl ring, is a ubiquitous feature in numerous FDA-approved drugs, where it can enhance biological activity, modulate metabolic stability, and fine-tune pharmacokinetic properties.[3][4]

By uniting these two components, this compound serves as a key intermediate for synthesizing a new generation of complex organic molecules, from potent kinase inhibitors to advanced organic electronic materials. This document provides an in-depth exploration of its properties, synthesis, and core applications, grounded in established scientific principles and field-proven insights.

Part 1: Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a stable, solid compound under standard conditions, though like all boronic acids, it requires proper handling to prevent degradation.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₉BO₂S | [5][6] |

| Molecular Weight | 204.05 g/mol | [5][6][7] |

| CAS Number | 362612-66-6 | [5][7][8] |

| Appearance | White to off-white or yellow powder | [7][9] |

| Purity (Typical) | ≥95% - 98% | [6][7] |

| Common Synonyms | (4-(Thiophen-2-yl)phenyl)boronic acid, 2-(4-Boronophenyl)thiophene | [5][8] |

Expert Insight: The Boroxine Question A critical consideration for all boronic acids is their propensity to undergo dehydration to form a cyclic, trimeric anhydride known as a boroxine.[10][11] This process is reversible upon the addition of water. While this may affect the apparent molecular weight and can complicate stoichiometry calculations if not accounted for, commercial sources of this compound may contain varying amounts of this anhydride.[8] For high-precision reactions, it is often advisable to use the reagent as supplied or to ensure reaction conditions (e.g., the presence of water in the solvent system) favor the monomeric acid form.

Table 2: Solubility and Storage

| Property | Details | Source(s) |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane | [7] |

| Storage Conditions | Store at 2-8°C, protected from air and light to minimize degradation and oxidation. | [7] |

Part 2: Synthesis and Purification Workflow

The synthesis of arylboronic acids is a well-established field of organic chemistry. A common and reliable method involves the reaction of an organometallic reagent (typically a Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[11]

Below is a representative, step-by-step protocol for the synthesis of this compound, starting from 2-(4-bromophenyl)thiophene.

Experimental Protocol: Synthesis of this compound

-

Step 1: Lithiation of 2-(4-bromophenyl)thiophene

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-(4-bromophenyl)thiophene (1.0 equiv) and anhydrous tetrahydrofuran (THF).

-

Cool the stirred solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) in hexanes (1.1 equiv) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium intermediate is critical for the subsequent step.

-

-

Step 2: Borylation and Hydrolysis

-

While maintaining the temperature at -78 °C, slowly add triisopropyl borate (1.2 equiv) dropwise to the organolithium solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).

-

Cool the mixture to 0 °C in an ice bath and quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

-

Step 3: Purification

-

The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

-

Workflow Visualization

Caption: Synthetic workflow for this compound.

Part 3: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and commercial availability of reagents.[2]

The Catalytic Cycle

The reaction proceeds via a well-understood catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.[3]

-

Reagent Preparation: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the catalyst.

-

Solvent Addition: Add a degassed solvent system (e.g., a 3:1 to 5:1 mixture of 1,4-dioxane/water or toluene/ethanol) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Expert Insights: Causality Behind Experimental Choices

-

Why a Palladium Catalyst? Palladium complexes, particularly in the Pd(0) oxidation state, are uniquely capable of undergoing the oxidative addition/reductive elimination cycle with aryl halides and organometallic reagents, which is the heart of the cross-coupling mechanism.[2]

-

Why a Base? The transmetalation step, where the organic group is transferred from boron to palladium, is typically the rate-limiting step. A base (like potassium carbonate) is crucial as it activates the boronic acid by forming a more nucleophilic boronate ("ate") complex, which facilitates the transfer to the palladium center.[12][13]

-

Why a Ligand? Ligands, such as triphenylphosphine (PPh₃), stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. Modern, bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, allowing for the use of less reactive coupling partners like aryl chlorides.[3]

-

Why a Mixed Solvent System? Many Suzuki reactions use a biphasic solvent system (e.g., dioxane/water). The organic solvent (dioxane) dissolves the organic substrates and catalyst, while the aqueous phase dissolves the inorganic base, bringing all components into reactive proximity at the phase interface.[3]

Part 4: Applications in Drug Discovery and Materials Science

The true value of this compound lies in the properties of the molecules it helps create. The 2-thienylphenyl scaffold is a key feature in numerous advanced applications.

-

Medicinal Chemistry: The thiophene ring is a "privileged structure" in drug discovery. Its incorporation can introduce crucial hydrogen bonding interactions, for example, with the hinge region of protein kinases, making it a valuable component in the design of kinase inhibitors for cancer therapy.[4] Furthermore, thiophene-containing compounds have demonstrated potent anti-inflammatory and anticancer properties.[4]

-

Materials Science: The extended π-conjugated system of the 2-thienylphenyl unit makes it an excellent building block for organic electronic materials . It is used in the synthesis of thienyl-capped oligophenylenes and other conjugated polymers that are investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[7]

Logical Flow: From Building Block to Application

Caption: Application pathway from reagent to high-value compounds.

References

- 1. nbinno.com [nbinno.com]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-(thiophen-2-yl)phenylboronic acid 95% | CAS: 362612-66-6 | AChemBlock [achemblock.com]

- 7. This compound | 362612-66-6 - Coompo [coompo.com]

- 8. pinpools.com [pinpools.com]

- 9. chembk.com [chembk.com]

- 10. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 11. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

Spectral data of 4-(2-Thienyl)phenylboronic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Data of 4-(2-Thienyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the chemical formula C₁₀H₉BO₂S and a molecular weight of 204.05 g/mol (CAS Number: 362612-66-6), is a bifunctional organic compound of significant interest in modern synthetic chemistry.[1][2] Its structure, featuring a thiophene ring linked to a phenylboronic acid moiety, makes it a valuable building block, particularly in the realm of medicinal chemistry and materials science. Boronic acids are pivotal reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel prize-winning method essential for the construction of carbon-carbon bonds in complex molecules, including many active pharmaceutical ingredients (APIs).[3][4]

This guide serves as a comprehensive resource on the analytical characterization of this compound. As a Senior Application Scientist, my objective is not merely to present raw data but to provide an integrated analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. We will delve into the causality behind the observed spectral features, discuss best practices for data acquisition, and illustrate how these techniques synergize to unequivocally confirm the molecule's identity, structure, and purity.

Molecular Structure and Physicochemical Context

The utility of this compound is intrinsically linked to its structure. The boronic acid group, -B(OH)₂, is the reactive center for cross-coupling, while the thiophene-phenyl scaffold forms the core of the resulting coupled product.

Caption: Molecular structure of this compound.

A crucial characteristic of boronic acids is their propensity to undergo dehydration to form cyclic boroxines (anhydrides), especially in the solid state or in non-polar solvents.[5] This oligomerization can lead to complex and often unintelligible NMR spectra, a challenge that requires specific experimental approaches to overcome.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. However, for boronic acids, careful selection of experimental conditions is paramount for acquiring meaningful data.[6]

Causality Behind Experimental Choices: The equilibrium between the monomeric boronic acid and its anhydride forms is highly dependent on the solvent and the presence of water. To obtain sharp, interpretable spectra of the monomer, it is often necessary to use polar, protic solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆), which can break up the oligomeric structures through hydrogen bonding or by forming boronate esters.[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, we expect to see distinct signals for the protons on the phenyl and thienyl rings, as well as a characteristic broad signal for the hydroxyl protons of the boronic acid group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl H (ortho to -B(OH)₂) | 7.8 - 8.1 | Doublet (d) | ~8.0 |

| Phenyl H (meta to -B(OH)₂) | 7.5 - 7.7 | Doublet (d) | ~8.0 |

| Thienyl H (H5') | 7.4 - 7.6 | Doublet of doublets (dd) | ~5.0, 1.0 |

| Thienyl H (H3') | 7.3 - 7.5 | Doublet of doublets (dd) | ~3.6, 1.0 |

| Thienyl H (H4') | 7.0 - 7.2 | Doublet of doublets (dd) | ~5.0, 3.6 |

| B(OH)₂ | 8.0 - 8.5 (variable) | Broad Singlet (br s) | N/A |

-

Phenyl Protons: The protons on the phenyl ring typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-withdrawing boronic acid group are deshielded and appear further downfield compared to the meta protons.

-

Thienyl Protons: The three protons on the thiophene ring will appear as a set of coupled multiplets (typically doublet of doublets) in the aromatic region. Their precise shifts and coupling constants are diagnostic of the 2-substituted thiophene pattern.

-

Boronic Acid Protons: The two -OH protons are acidic and undergo rapid exchange with each other and with any trace water in the solvent. This results in a single, broad resonance whose chemical shift is highly dependent on concentration, temperature, and solvent. This peak may not always be observed.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's asymmetry, all 10 carbon atoms are expected to be unique, giving rise to 10 distinct signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-B (ipso-carbon) | 130 - 135 (often broad or low intensity) |

| Phenyl C (ortho to -B(OH)₂) | 134 - 138 |

| Phenyl C (meta to -B(OH)₂) | 126 - 130 |

| Phenyl C (para, attached to Thienyl) | 142 - 146 |

| Thienyl C (ipso, attached to Phenyl) | 140 - 144 |

| Thienyl C (other quaternary) | 125 - 129 |

| Thienyl CH carbons | 124 - 128 |

-

Ipso-Carbon (C-B): The carbon atom directly attached to the boron is a key diagnostic signal. Its resonance can be broadened due to quadrupolar relaxation of the adjacent boron nucleus.

-

Aromatic Carbons: The remaining nine carbons of the phenyl and thienyl rings will appear in the typical aromatic region (120-150 ppm).

¹¹B NMR Spectroscopy

While less common in routine characterization, ¹¹B NMR is a powerful technique for directly probing the boron atom.[7] For a trigonal (sp²-hybridized) boronic acid like the title compound, a single broad peak is expected in the range of δ 28-34 ppm. Upon reaction with a diol to form a tetrahedral (sp³-hybridized) boronate ester, this signal shifts upfield significantly to δ 5-10 ppm. This technique is invaluable for studying the reactivity and binding of boronic acids.[7]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a standard 5 mm NMR tube. The use of these solvents helps to minimize boroxine formation.[5]

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds.

-

Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is particularly useful for identifying the presence of the characteristic B-O-H system of the boronic acid.

Interpretation of Key Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3500 - 3200 | O-H stretch (hydrogen-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Medium |

| 1610 - 1580 | Aromatic C=C stretch | Medium-Strong |

| 1380 - 1320 | B-O stretch | Strong |

| ~1100 | C-O stretch | Medium |

| ~820 | C-H out-of-plane bend (1,4-disubstituted phenyl) | Strong |

| ~720 | C-S stretch (thiophene) | Medium-Weak |

-

O-H Stretch: The most prominent feature in the IR spectrum of a boronic acid is a very broad and strong absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the hydrogen-bonded hydroxyl groups.[8][9]

-

B-O Stretch: A strong, sharp band around 1350 cm⁻¹ is indicative of the B-O single bond stretch, a key diagnostic peak for the boronic acid functional group.[10][11]

-

Aromatic Vibrations: The spectrum will also feature absorptions for the aromatic C-H stretches (just above 3000 cm⁻¹) and C=C ring stretches (around 1600 cm⁻¹).[9]

Experimental Protocol: FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Mix ~1-2 mg of the finely ground solid sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

-

Pellet Formation: Press the mixture in a hydraulic press under high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, by co-adding 16 or 32 scans for a good signal-to-noise ratio. A background spectrum of the empty spectrometer should be recorded first and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.

Analysis of the Mass Spectrum:

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often performed in conjunction with Liquid Chromatography (LC-MS).[12]

-

Molecular Ion: The molecular weight is 204.05 g/mol . In negative ion mode ESI, one might observe the deprotonated molecule [M-H]⁻ at m/z 203. In positive ion mode, adducts like [M+Na]⁺ at m/z 227 or [M+H]⁺ at m/z 205 could be seen. A key feature is the characteristic isotopic pattern of boron: ¹¹B (80.1%) and ¹⁰B (19.9%). This means the molecular ion peak will be accompanied by a smaller peak (M-1) at ~25% of its intensity.

-

Fragmentation: The energetically unstable molecular ion can break into smaller, charged fragments.[13] For arylboronic acids, common fragmentation pathways include:

-

Loss of water ([M-H₂O])

-

Loss of the entire boronic acid group ([M-B(OH)₂])

-

Cleavage of the C-B bond

-

Under certain conditions, fragments like BO⁻ (m/z 27) and BO₂⁻ (m/z 43) have been observed.[14]

-

Table of Potential Fragments:

| m/z Value | Possible Fragment Identity |

| 204/205 | [M]⁺ or [M+H]⁺ |

| 186/187 | [M-H₂O]⁺ |

| 159 | [M-B(OH)₂]⁺ |

| 152 | [C₁₀H₈S]⁺ (Thienyl-phenyl fragment) |

Experimental Protocol: LC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.[15]

-

LC Separation: Inject the sample into an HPLC system, typically with a C18 reverse-phase column, to separate the analyte from any impurities.

-

MS Detection: The eluent from the LC is directed into the ESI source of the mass spectrometer.

-

Data Acquisition: Acquire mass spectra in both positive and negative ion modes over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and key fragments.

Integrated Spectroscopic Analysis Workflow

The confirmation of the structure of this compound is not based on a single technique but on the convergence of evidence from all three. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for structural validation.

Conclusion

The spectral characterization of this compound provides a clear and consistent picture of its molecular structure. ¹H and ¹³C NMR define the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical boronic acid functional group through its distinct O-H and B-O stretches, and mass spectrometry validates the molecular weight and elemental composition. For professionals in drug discovery and materials science, a thorough understanding of this data is not just an academic exercise; it is a prerequisite for ensuring the quality of starting materials, troubleshooting synthetic challenges, and guaranteeing the integrity of the final products derived from this versatile chemical building block.

References

- [No Title Found]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [online] Available at: [Link] [Accessed 3 Jan. 2026].

- Inglis, S.R., Wescott, Z.C., Kam, M. and Reid, D.L. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(10), pp.1386–1402. doi:10.1021/acs.accounts.2c00115.

- [No Title Found]

-

Digital Commons@Georgia Southern. (n.d.). Arylboronic Acid Chemistry Under Electrospray Conditions. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [online] Available at: [Link] [Accessed 3 Jan. 2026].

- Inglis, S.R., Wescott, Z.C., Kam, M. and Reid, D.L. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. doi:10.1021/acs.accounts.2c00115.

- Petrovic, J.M., Clark, H.A. and H., T. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Langmuir, [online] 20(11), pp.4489–4495. doi:10.1021/la036329e.

- Agnihotri, S. and Pathan, S. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Drug Delivery Science and Technology, 92, p.105389. doi:10.1016/j.jddst.2024.105389.

-

Pinpools. (n.d.). (4-(thiophen-2-yl)phenyl)boronic acid. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

Chemistry LibreTexts. (2021). Mass Spectrometry - Fragmentation Patterns. [online] Available at: [Link] [Accessed 3 Jan. 2026].

- [No Title Found]

-

PubChem. (n.d.). Phenylboronic Acid. [online] Available at: [Link] [Accessed 3 Jan. 2026].

- [No Title Found]

-

ResearchGate. (n.d.). A combined experimental and theoretical investigation of 2-Thienylboronic acid: Conformational search, molecular structure, NBO, NLO and FT-IR, FT-Raman, NMR and UV spectral analysis | Request PDF. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

PubMed. (n.d.). Phenylboronic Acid-polymers for Biomedical Applications. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

MDPI. (n.d.). Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

chemguide.co.uk. (n.d.). fragmentation patterns in mass spectra. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. [online] Available at: [Link] [Accessed 3 Jan. 2026].

- [No Title Found]

- Ferreira da Silva, F., Rebelo, A., Antunes, R. and Limão-Vieira, P. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. International Journal of Molecular Sciences, [online] 20(22), p.5606. doi:10.3390/ijms20225606.

- Petrovic, J.M., Clark, H.A. and H., T. (2004). Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. Langmuir : the ACS journal of surfaces and colloids, [online] 20(11), pp.4489–95. doi:10.1021/la036329e.

- [No Title Found]

-

. (n.d.). The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

YouTube. (2011). S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

SpectraBase. (n.d.). 4-(2-Thienyl)-3-buten-2-one - Optional[13C NMR] - Spectrum. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

SpectraBase. (n.d.). Phenylboronic acid - Optional[13C NMR] - Chemical Shifts. [online] Available at: [Link] [Accessed 3 Jan. 2026].

- [No Title Found]

- [No Title Found]

-

PubMed. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [online] Available at: [Link] [Accessed 3 Jan. 2026].

-

Scirp.org. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Aci. [online] Available at: [Link] [Accessed 3 Jan. 2026].

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(thiophen-2-yl)phenylboronic acid 95% | CAS: 362612-66-6 | AChemBlock [achemblock.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Thiopheneboronic acid | 6165-68-0 [chemicalbook.com]

- 5. reddit.com [reddit.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tsapps.nist.gov [tsapps.nist.gov]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. researchgate.net [researchgate.net]

- 11. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. "Arylboronic Acid Chemistry Under Electrospray Conditions" by L. Wang, C. Dai et al. [digitalcommons.georgiasouthern.edu]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sciex.com [sciex.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-(2-Thienyl)phenylboronic Acid

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 4-(2-Thienyl)phenylboronic acid (CAS 362612-66-6). Designed for researchers, chemists, and drug development professionals, this document delves into the theoretical and practical aspects of the ¹H and ¹³C NMR characterization of this versatile bi-aromatic building block. We will explore the predicted chemical shifts and coupling constants, the structural rationale for the observed spectral patterns, a detailed experimental protocol for reliable data acquisition, and the common challenges associated with NMR analysis of boronic acids.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic compound featuring a phenylboronic acid moiety linked to a thiophene ring. This structure makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex conjugated systems for applications in materials science, medicinal chemistry, and organic electronics.

Given its role as a critical building block, unambiguous structural verification is paramount. High-resolution NMR spectroscopy is the primary analytical tool for confirming the identity, purity, and structural integrity of such molecules. This guide provides the foundational knowledge required to interpret its ¹H and ¹³C NMR spectra with confidence.

Molecular Structure and NMR Assignment Framework

To facilitate a clear discussion, the following standardized numbering system will be used for the proton and carbon atoms of this compound.

Caption: Numbering scheme for this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region (7.0-8.5 ppm) and a broad signal for the acidic boronic acid protons. The exact chemical shifts can vary slightly based on the solvent and concentration.[1]

Phenyl Ring Protons (H2, H3, H5, H6)

The phenyl ring protons form a characteristic AA'BB' system, often appearing as two distinct doublets, due to the electronic influence of the thienyl and boronic acid groups.

-

H3/H5 Protons: These protons are ortho to the electron-donating (relative to boron) thienyl group. They are expected to appear as a doublet at approximately 7.65-7.75 ppm .

-

H2/H6 Protons: These protons are ortho to the electron-withdrawing and anisotropic boronic acid group. They are shifted downfield and are expected to appear as a doublet at approximately 7.85-7.95 ppm .

-

Coupling: The ortho coupling constant (³J) between these adjacent protons will be in the typical range of 8.0-8.5 Hz .

Thienyl Ring Protons (H8, H9, H10)

The three protons on the thiophene ring will appear as distinct signals due to their unique electronic environments and coupling relationships.

-

H8 Proton: This proton is furthest from the phenyl ring and will appear as a doublet of doublets (or a triplet if coupling constants are similar) around 7.10-7.20 ppm . It is coupled to both H9 (³J ≈ 5.0 Hz) and H10 (⁴J ≈ 1.0 Hz).

-

H10 Proton: This proton is adjacent to the phenyl ring and will appear as a doublet of doublets around 7.35-7.45 ppm . It is coupled to H9 (³J ≈ 3.5 Hz) and H8 (⁴J ≈ 1.0 Hz).

-

H9 Proton: This proton is also adjacent to the phenyl ring and will appear as a doublet of doublets around 7.40-7.50 ppm . It is coupled to H8 (³J ≈ 5.0 Hz) and H10 (³J ≈ 3.5 Hz).

Boronic Acid Protons (-B(OH)₂)

The two hydroxyl protons of the boronic acid group are acidic and undergo rapid exchange with trace water in the solvent. This results in a broad singlet that can appear over a wide chemical shift range, typically between 8.0-8.3 ppm in a solvent like DMSO-d₆. Its integration value may not be exact, and the signal can sometimes be diminished or absent upon addition of D₂O.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H8 | 7.10 - 7.20 | dd | ³J ≈ 5.0, ⁴J ≈ 1.0 |

| H10 | 7.35 - 7.45 | dd | ³J ≈ 3.5, ⁴J ≈ 1.0 |

| H9 | 7.40 - 7.50 | dd | ³J ≈ 5.0, ³J ≈ 3.5 |

| H3, H5 | 7.65 - 7.75 | d | ³J ≈ 8.2 |

| H2, H6 | 7.85 - 7.95 | d | ³J ≈ 8.2 |

| B(OH)₂ | 8.0 - 8.3 (variable) | br s | N/A |

| Predicted values are based on analysis of similar structures and are typically recorded in DMSO-d₆. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

Phenyl Ring Carbons (C1-C6)

-

C1 (ipso-Boron): The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar relaxation from the boron nucleus. When observed, it is expected to be a broad signal around 130-134 ppm . Its chemical shift confirms the position of the boronic acid group.[2]

-

C2, C6: These carbons, ortho to the boronic acid, are deshielded and will appear around 135-137 ppm .

-

C3, C5: These carbons, meta to the boronic acid, will be found further upfield, around 126-128 ppm .

-

C4 (ipso-Thienyl): The carbon linking the two rings is a quaternary carbon and will appear as a weaker signal in the range of 143-145 ppm .

Thienyl Ring Carbons (C7-C10)

The chemical shifts of the thiophene carbons are characteristic of this heterocycle.

-

C7 (ipso-Phenyl): This quaternary carbon, linking the thiophene to the phenyl ring, is expected around 142-144 ppm .

-

C8, C9, C10: The protonated carbons of the thiophene ring typically resonate between 124-130 ppm . Based on substituent effects, the predicted assignments are: C10 at ~125 ppm, C8 at ~127 ppm, and C9 at ~129 ppm.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C10 | ~125 | |

| C3, C5 | ~127 | May appear as a single peak |

| C8 | ~128 | |

| C9 | ~129 | |

| C1 (ipso-B) | ~132 | Broad signal, potentially low intensity |

| C2, C6 | ~136 | May appear as a single peak |

| C7 (ipso-Ph) | ~143 | Quaternary, weaker signal |

| C4 (ipso-Thienyl) | ~144 | Quaternary, weaker signal |

| Predicted values are based on analysis of similar structures and are typically recorded in DMSO-d₆. |

Experimental Protocol for NMR Data Acquisition

Adherence to a validated protocol is crucial for obtaining high-quality, reproducible NMR data for boronic acids.

Caption: Standard workflow for NMR analysis.

Methodology Details:

-

Compound Preparation: Use approximately 10-15 mg of the solid this compound.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. It is highly polar, effectively solubilizes the compound, and its residual proton signal (δ ≈ 2.50 ppm) and carbon signal (δ ≈ 39.52 ppm) serve as excellent internal references. Using aprotic solvents like CDCl₃ can lead to the formation of cyclic trimeric anhydrides (boroxines), which will complicate the spectrum by showing multiple species in equilibrium.[1]

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good signal dispersion, especially in the crowded aromatic region.

-

¹H Acquisition Parameters: A standard single-pulse experiment is sufficient. A spectral width of approximately 16 ppm, centered around 6 ppm, with an acquisition time of at least 2 seconds and a relaxation delay of 2-5 seconds is appropriate.

-

¹³C Acquisition Parameters: A standard proton-decoupled pulse program (e.g., zgpg30) should be used. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (1024 or more) and a longer relaxation delay (5-10 seconds) may be necessary to obtain a good signal-to-noise ratio for all carbons.

Trustworthiness and Self-Validation

The integrity of the spectral interpretation can be validated through several cross-checks:

-

Integration Ratios: The integral values in the ¹H NMR spectrum should correspond to the number of protons. The two phenyl doublets and the combined thiophene signals should integrate to a 2:2:3 ratio.

-

2D NMR Spectroscopy: For unambiguous assignment, especially for the closely spaced thiophene protons and all carbon signals, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable.

-

COSY will show correlations between coupled protons (e.g., H2/H6 with H3/H5; H8 with H9; H9 with H10).

-

HSQC will directly correlate each proton with the carbon atom it is attached to, providing definitive C-H assignments.

-

-

Consistency with Theory: The observed chemical shifts and coupling patterns should align with established principles of NMR theory and the known electronic effects of the thienyl and boronic acid functional groups.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. A thorough understanding of the expected spectral patterns, combined with a robust experimental protocol, allows for confident identification and purity assessment. The phenyl region typically presents as a clean AA'BB' system, while the thiophene protons give rise to three distinct doublet of doublets. The ¹³C spectrum is notable for the characteristic downfield shifts of the carbons attached to the boron and sulfur-containing ring. By following the guidelines presented in this document, researchers can effectively utilize NMR spectroscopy as a cornerstone for the characterization of this important synthetic intermediate.

References

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Naphthalonitriles featuring efficient emission in solution and in the solid state Experimental procedures. Retrieved from [Link]

-

Coompo Research Chemicals. (n.d.). This compound | 362612-66-6. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Retrieved from [Link]

-

ResearchGate. (n.d.). (Top) The equilibriums involved when mixing phenylboronic acid 1 with... Retrieved from [Link]

Sources

Solubility of 4-(2-Thienyl)phenylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(2-Thienyl)phenylboronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal intermediate in modern organic synthesis, most notably as a coupling partner in Suzuki-Miyaura cross-coupling reactions to generate complex molecules for pharmaceuticals and advanced materials. The success of these synthetic applications is fundamentally tethered to the compound's solubility in the chosen reaction medium. A lack of precise solubility data can lead to suboptimal reaction kinetics, purification challenges, and scalability issues. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Moving beyond a simple data sheet, we delve into the physicochemical principles governing its solubility, offer a validated experimental protocol for its determination, and discuss critical factors that influence solubility outcomes, empowering researchers to optimize their synthetic processes with precision.

The Molecular Profile of this compound: A Solubility Perspective

To understand the solubility of this compound, we must first examine its molecular structure. The molecule is an assembly of three distinct functional regions, each contributing to its overall physicochemical personality.

-

The Biphenyl-like Core: The phenyl ring linked to a thiophene ring creates a relatively large, nonpolar, and rigid aromatic system. This core structure suggests a preference for solubility in solvents that can engage in π-π stacking or have similar aromatic character, such as toluene or xylenes.

-

The Thiophene Moiety: The sulfur-containing thiophene ring introduces a slight degree of polarity compared to a simple benzene ring, potentially improving interaction with moderately polar solvents.

-

The Boronic Acid Group (-B(OH)₂): This is the most influential functional group in determining solubility. It is highly polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and a hydrogen bond acceptor (at the oxygen atoms). This group imparts a hydrophilic character to the molecule and is the primary site for interaction with polar solvents like alcohols or aprotic polar solvents like THF or DMF.

A critical and often overlooked aspect of boronic acids is their propensity to undergo reversible dehydration to form cyclic boroxines (trimeric anhydrides), especially upon heating or in the presence of dehydrating agents. This transformation significantly alters the molecule's polarity and size, thereby changing its solubility profile. The presence of water can hydrolyze boroxines back to the monomeric boronic acid.

Figure 1: A diagram illustrating the structural components of this compound and their corresponding interactions with different classes of solvents.

Solvent Selection: A Predictive Framework

The principle of "like dissolves like" provides a foundational guide for solvent selection. Based on the molecule's dual character, we can predict its behavior in various solvents.

Table 1: Predicted Solubility Behavior of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aromatic | Toluene, Xylenes | Moderate to Good | The aromatic nature of the solvent interacts favorably with the phenyl and thiophene rings via π-π stacking. These are common solvents for Suzuki coupling reactions involving this substrate. |

| Polar Aprotic | THF, Dioxane, DMF, DMSO | Good to Excellent | These solvents effectively solvate both the polar boronic acid headgroup and the nonpolar core. DMF and DMSO are strong hydrogen bond acceptors. THF is a common choice for Suzuki reactions. |

| Polar Protic | Ethanol, Methanol, IPA | Moderate to Good | Alcohols can act as both hydrogen bond donors and acceptors, interacting strongly with the -B(OH)₂ group. However, the large nonpolar core may limit very high solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Poor | These solvents lack the polarity and aromaticity to effectively solvate either part of the molecule, making them suitable as anti-solvents for crystallization. |

| Chlorinated | DCM, Chloroform | Low to Moderate | While having a dipole moment, their ability to hydrogen bond is weak, leading to limited solvation of the boronic acid group. |

Experimental Protocol: Quantitative Solubility Determination via the Shake-Flask Method

The following protocol details a reliable and widely accepted method for determining the equilibrium solubility of this compound. This method is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.

Materials and Equipment

-

This compound (high purity, >98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE for organic solvents)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable C18 column.

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed vial. "Excess" means adding enough solid so that a significant amount remains undissolved at equilibrium. A starting point is ~50-100 mg.

-

Record the exact mass of the boronic acid added.

-

Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic check (measuring concentration at 24h, 48h, and 72h) is recommended for the first experiment to confirm equilibrium is achieved when concentrations plateau.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours in a temperature-controlled bath to allow the excess solid to settle.

-

Carefully draw the supernatant (the clear liquid phase) using a syringe.

-

Immediately pass the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles.

-

Accurately weigh the filtered solution.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase).

-

Generate a calibration curve by preparing a series of at least five standards of decreasing concentration from the stock solution.

-

Analyze the standards by HPLC to establish the relationship between peak area and concentration. The curve should have a correlation coefficient (r²) > 0.999.

-

Accurately dilute a known mass of the filtered sample solution with the mobile phase to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample onto the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted sample by multiplying the measured concentration by the dilution factor.

-

Express solubility in mg/mL or mol/L.

-

Figure 2: Workflow for the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

Conclusion: A Practical Path to Process Optimization

References

-

PubChem. (n.d.). 4-(Thiophen-2-yl)phenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (A general authoritative reference for boronic acid chemistry). URL provided for general context: [Link]

An In-depth Technical Guide to the Predicted Crystal Structure of 4-(2-Thienyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Thienyl)phenylboronic acid is a bifunctional organic compound with significant potential in medicinal chemistry and materials science. A thorough understanding of its solid-state structure is paramount for predicting its physical properties, stability, and intermolecular interactions. As of the latest literature review, a definitive experimental single-crystal X-ray structure for this compound is not publicly available. This guide, therefore, presents a predictive analysis of its crystal structure, grounded in established crystallographic principles, computational chemistry insights, and direct comparisons with experimentally determined structures of analogous compounds. We will explore the molecule's conformational preferences, the dominant supramolecular synthons it is likely to form, and a proposed crystal packing arrangement. Furthermore, a detailed experimental workflow for future crystallographic analysis is provided to facilitate the empirical validation of the predictions herein.

Introduction: The Significance of this compound

This compound incorporates two key functionalities: a phenylboronic acid group and a thiophene ring. The boronic acid moiety is a versatile functional group in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and is also a key pharmacophore in a number of approved drugs due to its ability to form reversible covalent bonds with serine proteases.[1] The thiophene ring, a common heterocycle in medicinal chemistry and organic electronics, imparts specific electronic and steric properties. The combination of these two groups in one molecule makes it a valuable building block for the synthesis of novel pharmaceuticals and conjugated materials.

Understanding the three-dimensional arrangement of molecules in the solid state is crucial as it governs key material properties such as solubility, dissolution rate, melting point, and stability. While experimental determination is the gold standard, predictive methods based on the analysis of intermolecular interactions and comparison with known structures provide a robust framework for anticipating the solid-state behavior of new compounds.

Predicted Molecular Geometry and Conformational Analysis

The molecular structure of this compound is defined by the spatial arrangement of its constituent phenyl and thienyl rings and the boronic acid group.

2.1. The Boronic Acid Moiety

Computational studies on phenylboronic acid and its derivatives have shown that the boronic acid group, -B(OH)₂, has several possible orientations for its hydroxyl groups, with the endo-exo conformation generally being the most stable for isolated molecules.[2][3] In this conformation, one hydroxyl group is oriented towards the phenyl ring, and the other is oriented away from it. The B-O bond lengths are predicted to be in the range of 1.37 to 1.39 Å, and the O-B-O bond angle is typically around 120°, consistent with the sp² hybridization of the boron atom.[2][4]

2.2. Phenyl-Thiophene Linkage

A key structural feature is the dihedral angle between the phenyl and thiophene rings. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen on the adjacent carbon of the thiophene ring, a completely coplanar arrangement is unlikely. A modest twist between the two rings is expected, which is a common feature in linked aromatic systems. This twist will have implications for the extent of π-conjugation across the molecule and for the efficiency of π-π stacking in the solid state.

| Parameter | Predicted Value | Basis of Prediction |

| B-O Bond Length | 1.37 - 1.39 Å | Computational studies on phenylboronic acids[2][4] |

| O-B-O Bond Angle | ~120° | sp² hybridization of Boron |

| C(phenyl)-B Bond Length | ~1.56 Å | Experimental data from analogous structures |

| Phenyl-Thiophene Dihedral Angle | 15° - 30° | Steric hindrance and data from similar biphenyl systems |

Table 1: Predicted Key Geometric Parameters for this compound.

Supramolecular Assembly: Key Intermolecular Interactions

The crystal structure of an organic molecule is dictated by the interplay of various non-covalent interactions. For this compound, we can anticipate two primary interactions that will govern its crystal packing: strong hydrogen bonding of the boronic acid groups and π-π stacking of the aromatic rings.

3.1. The Dominant Supramolecular Synthon: Hydrogen-Bonded Dimers

Arylboronic acids almost universally form strong, centrosymmetric hydrogen-bonded dimers in the solid state.[5][6][7] This interaction involves a pair of O-H···O hydrogen bonds between the hydroxyl groups of two boronic acid moieties. This robust and predictable interaction is considered the primary supramolecular synthon for this class of compounds. It is highly probable that this compound will also exhibit this dimeric motif, which will act as the fundamental building block of its crystal lattice.

Caption: Predicted hydrogen-bonded dimer of this compound.

3.2. π-π Stacking Interactions

The extended aromatic system of the 4-(2-thienyl)phenyl group provides ample opportunity for π-π stacking interactions. These interactions, driven by a combination of dispersion and electrostatic forces, are crucial in stabilizing the crystal lattice.[8][9]

Computational studies on thiophene dimers indicate that dispersion is the major source of attraction.[10][11] The interaction energy is highly dependent on the relative orientation of the rings. While face-to-face stacking is possible, a parallel-displaced or T-shaped (herringbone) arrangement is often energetically more favorable to minimize electrostatic repulsion.[8] Given the presence of both phenyl and thienyl rings, a complex interplay of these stacking motifs is possible. The thiophene ring, being more electron-rich than benzene, can engage in strong interactions.[12]

Predicted Crystal Packing Arrangement

Based on the dominance of the hydrogen-bonded dimer and the likelihood of π-π stacking, a probable crystal packing can be proposed. The hydrogen-bonded dimers will likely form extended ribbons or sheets. These sheets will then stack upon one another, stabilized by the π-π interactions between the aromatic portions of the molecules.

The overall packing will likely be a layered structure, with hydrophilic regions dominated by the hydrogen-bonded boronic acid groups and hydrophobic regions dominated by the stacked aromatic rings. The specific arrangement (e.g., herringbone vs. parallel-displaced stacking) will depend on the subtle balance of steric and electronic factors.

Caption: Predicted layered crystal packing of this compound.

Experimental Workflow for Crystal Structure Determination

To validate the predictions made in this guide, experimental determination of the crystal structure is essential. The following outlines a standard workflow for this process.

5.1. Step-by-Step Protocol

-

Purification: The starting material must be of high purity (>99%). This can be achieved by recrystallization or column chromatography.

-

Crystal Growth:

-

Solvent Selection: A solvent screen should be performed to identify solvents or solvent mixtures in which the compound has moderate solubility.

-

Methods:

-

Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled.

-

-

-

Crystal Selection and Mounting: A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.

-

X-ray Diffraction Data Collection:

-

The mounted crystal is placed in a single-crystal X-ray diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The structure is "solved" using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

The model is "refined" by least-squares methods to best fit the experimental diffraction data, yielding precise bond lengths, angles, and atomic displacement parameters.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

While awaiting experimental verification, this guide provides a scientifically grounded prediction of the crystal structure of this compound. The structure is anticipated to be dominated by the formation of robust hydrogen-bonded dimers of the boronic acid groups. These dimers are expected to assemble into layers, which are further stabilized by π-π stacking interactions between the phenyl and thienyl rings. This predictive framework offers valuable insights for researchers working with this compound, enabling a more informed approach to formulation, polymorph screening, and the design of new materials. The provided experimental workflow serves as a practical guide for obtaining the definitive crystal structure, which will be a valuable addition to the structural chemistry landscape.

References

-

Tsuzuki, S., Honda, K., & Azumi, R. (2002). Model Chemistry Calculations of Thiophene Dimer Interactions: Origin of π-Stacking. Journal of the American Chemical Society, 124(41), 12200-12209. [Link]

-

Chai, H., et al. (2023). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. [Link]

-

Lente, G., & Imre, T. (2012). Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. Molecules, 17(7), 8434-8453. [Link]

-

Scherlis, D. A., & Marzari, N. (2005). π-Stacking in Thiophene Oligomers as the Driving Force for Electroactive Materials and Devices. Journal of the American Chemical Society, 127(10), 3207-3212. [Link]

-

Olejniczak, A., & Leśnik, S. (2012). Hydrogen bonds in boronic acids and their complexes. ResearchGate. [Link]

-

Jabłoński, M. (2012). The hydrogen-bonding pattern. Hydrogen bonds are shown as dashed lines. ResearchGate. [Link]

-

Wikipedia. (n.d.). Phenylboronic acid. In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Tondi, D., et al. (2007). Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(18), 5058-5062. [Link]

-

Scherlis, D. A., & Marzari, N. (2005). π-Stacking in Thiophene Oligomers as the Driving Force for Electroactive Materials and Devices. Journal of the American Chemical Society, 127(10), 3207-3212. [Link]

-

Sahu, P. K., & Sastry, G. N. (2014). Association of phenyldiboronic acids with hydrogen bond acceptors to form hydrogen bonded DD·AA-type complexes: a DFT study. New Journal of Chemistry, 38(10), 4885-4892. [Link]

-

Hranjec, M., et al. (2020). On the Intermolecular Interactions in Thiophene-Cored Single-Stacking Junctions. Molecules, 25(15), 3352. [Link]

-

Lente, G., & Imre, T. (2013). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A, 117(30), 6616-6625. [Link]

-

LibreTexts Chemistry. (2022). 6.5.1: Host-Guest Chemistry and π-π Stacking Interactions. [Link]

-

Wang, L., et al. (2022). Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution. Journal of Materials Chemistry A, 10(31), 16531-16537. [Link]

-

Al-Iraqi, A., et al. (2021). Thiophenes Endowed with Electron-Accepting Groups: A Structural Study. Crystal Growth & Design, 21(2), 1085-1094. [Link]

-

LibreTexts Chemistry. (2022). Stacking (chemistry). In Wikipedia. Retrieved January 3, 2026, from [Link]

-

Tan, S., et al. (2020). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Journal of Chemical Engineering & Process Technology, 11(5), 1-8. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 8. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Thiophene vs. benzene: how π-spacer engineering transforms photocatalytic hydrogen evolution - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

Purity and Stability of 4-(2-Thienyl)phenylboronic Acid: A Comprehensive Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Thienyl)phenylboronic acid is a pivotal building block in modern synthetic and medicinal chemistry, most notably for its role in Suzuki-Miyaura cross-coupling reactions to generate complex biaryl structures inherent to many active pharmaceutical ingredients (APIs). The utility and success of these synthetic endeavors are intrinsically linked to the purity and stability of the boronic acid starting material. This guide provides an in-depth examination of the factors governing the quality of this compound, from its synthesis and inherent impurities to its degradation pathways and long-term stability. We will detail robust analytical methodologies for its characterization and provide field-proven protocols to ensure its integrity, thereby enabling reproducible and high-yielding synthetic outcomes in research and development settings.

Introduction: The Critical Role of Boronic Acid Quality

Boronic acids are a class of organoboron compounds that have become indispensable in organic synthesis. Their general stability, low toxicity, and versatile reactivity make them ideal reagents for forming carbon-carbon bonds.[1] this compound, with its thiophene and phenyl moieties, is a precursor to a wide array of conjugated molecules with significant applications in materials science and, most critically, in the development of novel therapeutics.

However, the power of this reagent is contingent upon its quality. Impurities can lead to poor yields, side reactions, and complex purification challenges, while instability can result in batch-to-batch variability and compromised shelf-life. For drug development professionals, understanding and controlling these attributes is not merely a matter of efficiency but a prerequisite for regulatory compliance and ensuring the safety and efficacy of the final API. This guide serves as a technical resource for navigating the complexities of this compound purity and stability.

Synthesis, Purification, and the Genesis of Impurities

The quality of this compound is fundamentally determined by its synthetic route and subsequent purification. A common and effective method involves a Suzuki-Miyaura coupling reaction followed by a lithium-halogen exchange and borylation.

Common Synthetic Pathway

A representative synthesis begins with the coupling of a dibromobenzene with a thienylboronic acid derivative, followed by conversion of the remaining bromo-substituent to the desired boronic acid.

Caption: Synthetic workflow for this compound.

This multi-step process can introduce several classes of impurities that must be controlled and monitored.

Impurity Profiling

Understanding the potential impurities is the first step toward controlling them.

| Impurity Class | Examples | Source / Causality |

| Process-Related Impurities | 1,4-Dibromobenzene, 2-Thienylboronic Acid, Palladium residues, Solvents | Incomplete reaction or carry-over from starting materials and reagents.[2] |

| By-Products | Homocoupling products (e.g., Biphenyl, Bithiophene), Protodeboronation products (Thiophene) | Side reactions occurring during the Suzuki coupling or borylation steps. Protodeboronation is the loss of the boronic acid group.[3] |

| Degradation Products | (4-(Thiophen-2-yl)phenyl)boroxine | Dehydration of the boronic acid, often accelerated by heat. This is the most common impurity in solid boronic acid samples.[4][5] |